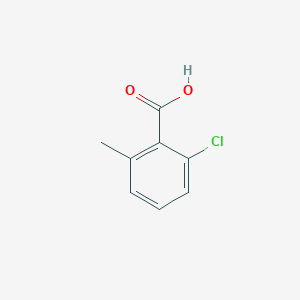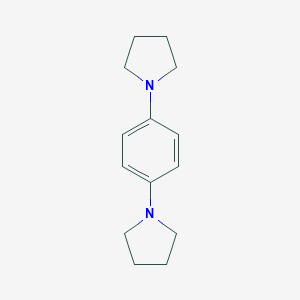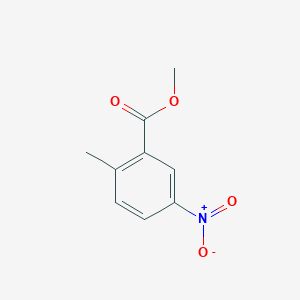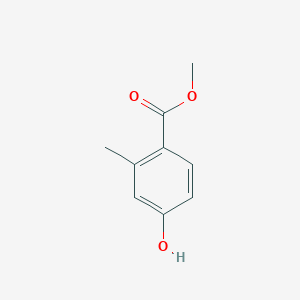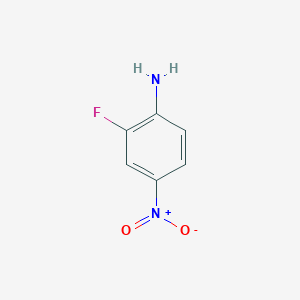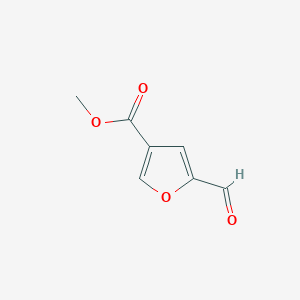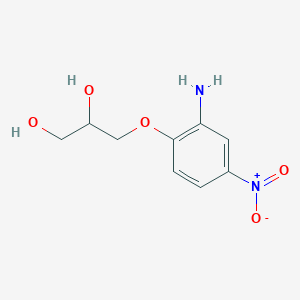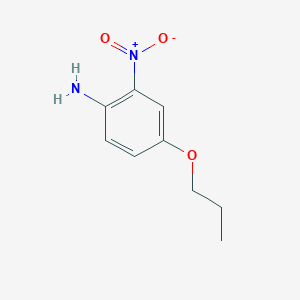![molecular formula C15H14O3 B181749 Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 175152-70-2](/img/structure/B181749.png)
Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Friedel-Crafts alkylation . For instance, the treatment of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid in the presence of Na2CO3, bis-triphenylphosphine palladium dichloride (PdCl2(PPh3)2), and a mixture of H2O and THF afforded a related compound, methyl-3-bromo-4’-methoxy-[1,1’-biphenyl]-2-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate” can be inferred from related compounds. For example, 1,1’-Biphenyl, 3-methyl- has a molecular weight of 168.2344 and a molecular formula of C13H12 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Biphenyl compounds undergo various chemical reactions. For instance, they can undergo electrophilic substitution reactions similar to benzene . Protodeboronation of pinacol boronic esters is another reaction that can be utilized in the synthesis of related compounds .
Applications De Recherche Scientifique
Optical Properties and Nonlinear Optical Materials
Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate's derivatives show potential in the study of optical properties and nonlinear optical materials. A study focused on Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, a related compound, highlights its importance in the field of nonlinear optical properties due to its significant hyperpolarizability, which is greater than the standard NLO material urea (Mary et al., 2014).
Liquid Crystal Research
Research on 4-Substituted phenyl 4′-substituted biphenyl-4-carboxylates, which include derivatives of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate, have shown these compounds to be enantiotropic nematogens, important in the field of liquid crystal research. Their crystal structures suggest significant roles in intermolecular interactions (Hori et al., 2005).
Fluorescent Chloride Sensors
In the development of optical sensors, derivatives of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate have been utilized to create fluorescent chloride sensors. This includes the synthesis of Methyl 2′-aminobiphenyl-4-carboxylate, an optical chloride sensor, via selective nitration processes (Das et al., 2021).
Synthesis of Novel Molecular Structures
The compound's derivatives are also pivotal in synthesizing new molecular structures, like 1,4-Dihydro-2H-3-benzoxocine systems, contributing to the field of organic synthesis and expanding the repertoire of available organic compounds (Ahn et al., 2012).
Antiviral and Anti-inflammatory Applications
In medicinal chemistry, derivatives of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate, like Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate, are synthesized as part of research into novel anti-inflammatory agents. Such derivatives are based on structurally related molecules known for their anti-inflammatory activity (Moloney, 2001). Additionally, compounds derived from Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, closely related to Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate, have shown potential as inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
Mécanisme D'action
Target of Action
Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate is a complex organic compound that is often used in various chemical reactions. Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon-carbon bond formation.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially interact with its targets through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it could be involved in pathways related to carbon-carbon bond formation.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds .
Propriétés
IUPAC Name |
methyl 2-methoxy-4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-10-12(11-6-4-3-5-7-11)8-9-13(14)15(16)18-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDRDPIUCCRDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630213 | |
| Record name | Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate | |
CAS RN |
175152-70-2 | |
| Record name | Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






